molecular formula C10H13N3O3S B14896314 3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid

3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid

Cat. No.: B14896314
M. Wt: 255.30 g/mol
InChI Key: LCQWZTHCUINIQW-UHFFFAOYSA-N
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Description

3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and thiophene rings

Preparation Methods

The synthesis of 3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of a pyrazole derivative with a thiophene precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

Scientific Research Applications

3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined pyrazole and thiophene rings, which provide a versatile platform for chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C10H13N3O3S

Molecular Weight

255.30 g/mol

IUPAC Name

3-[(2-pyrazol-1-ylacetyl)amino]thiolane-3-carboxylic acid

InChI

InChI=1S/C10H13N3O3S/c14-8(6-13-4-1-3-11-13)12-10(9(15)16)2-5-17-7-10/h1,3-4H,2,5-7H2,(H,12,14)(H,15,16)

InChI Key

LCQWZTHCUINIQW-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1(C(=O)O)NC(=O)CN2C=CC=N2

Origin of Product

United States

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